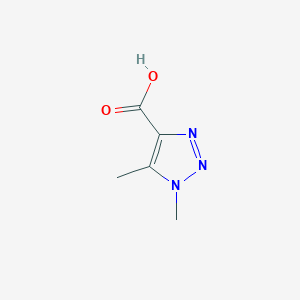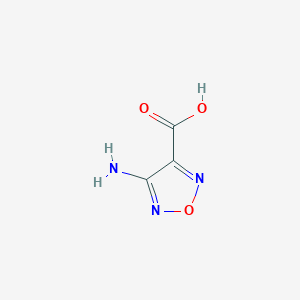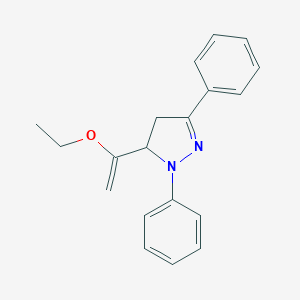
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is not well understood. However, studies suggest that it may exert its biological activities through the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been reported to bind to the active site of DNA gyrase, an essential enzyme for bacterial replication.
Biochemical and Physiological Effects:
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- in lab experiments include its ease of synthesis and its potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research on 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl-. One potential direction is to explore its potential as a lead compound for the development of new drugs. Another direction is to investigate its applications in materials science, such as the synthesis of new polymers and liquid crystals. Additionally, further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved yields and purity.
Conclusion:
In conclusion, 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- is a promising compound with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Its ease of synthesis and its biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Synthesis Methods
The synthesis of 1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- can be achieved through several methods, including the reaction of ethyl acrylate with 1,3-diphenyl-1H-pyrazol-5-amine in the presence of a catalyst. Another method involves the reaction of chalcones with hydrazine hydrate and acetic acid. The resulting product can be purified through column chromatography or recrystallization.
Scientific Research Applications
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been found to possess insecticidal and herbicidal properties, making it a promising candidate for agrochemical applications. Additionally, it has been used in the synthesis of new materials, such as polymers and liquid crystals.
properties
CAS RN |
87995-89-9 |
|---|---|
Product Name |
1H-Pyrazole, 5-(1-ethoxyethenyl)-4,5-dihydro-1,3-diphenyl- |
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(1-ethoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H20N2O/c1-3-22-15(2)19-14-18(16-10-6-4-7-11-16)20-21(19)17-12-8-5-9-13-17/h4-13,19H,2-3,14H2,1H3 |
InChI Key |
YSHJSGKAQHPUAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
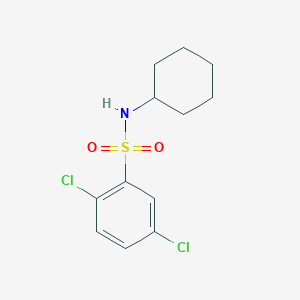
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
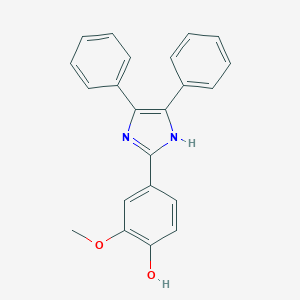

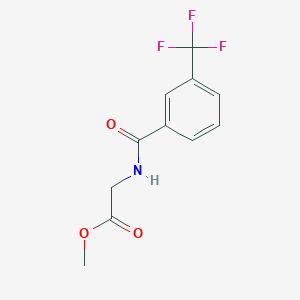
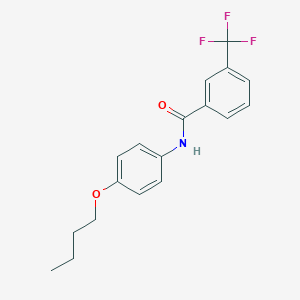
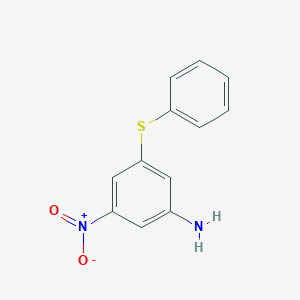

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)

